N-Cyclopropyl-1-methylpyrrolidin-3-amine hydrochloride
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Overview
Description
N-Cyclopropyl-1-methylpyrrolidin-3-amine hydrochloride is a chemical compound with the molecular formula C₈H₁₇ClN₂ and a molecular weight of 176.69 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, including a cyclopropyl group attached to a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-1-methylpyrrolidin-3-amine hydrochloride typically involves the reaction of cyclopropylamine with 1-methylpyrrolidin-3-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-1-methylpyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted pyrrolidine compounds. These products can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
N-Cyclopropyl-1-methylpyrrolidin-3-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-1-methylpyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the pyrrolidine ring play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating certain biological processes .
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropyl-N-methylpyrrolidin-3-amine: Similar in structure but lacks the hydrochloride component.
N-Methylpyrrolidin-3-amine: Lacks the cyclopropyl group, resulting in different chemical properties.
Cyclopropylamine: Contains the cyclopropyl group but lacks the pyrrolidine ring.
Uniqueness
N-Cyclopropyl-1-methylpyrrolidin-3-amine hydrochloride is unique due to the presence of both the cyclopropyl group and the pyrrolidine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C8H17ClN2 |
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Molecular Weight |
176.69 g/mol |
IUPAC Name |
N-cyclopropyl-1-methylpyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C8H16N2.ClH/c1-10-5-4-8(6-10)9-7-2-3-7;/h7-9H,2-6H2,1H3;1H |
InChI Key |
BVXKADLRZDKYDM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)NC2CC2.Cl |
Origin of Product |
United States |
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